tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

Inverse Sonogashira coupling C(sp²)–C(sp) bond formation Iodoalkyne electrophile

Researchers seeking to install the N-Boc-propargylamine motif via transition-metal-free inverse Sonogashira coupling often face incompatible terminal alkyne polarity or non-cleavable amine protecting groups. This compound overcomes both limitations. • Orthogonal reactivity: The iodoalkyne enables photolytic C(sp²)-C(sp) bond formation with (hetero)arenes, inaccessible with the non-iodinated analog. • Cleavable Boc group: TFA deprotection releases the free amine for downstream amidation, sulfonylation, or PROTAC conjugation - impossible with the permanently N-butyl analog. • Solubility advantage: LogP 1.907 delivers ~13-fold higher aqueous solubility than the butyl analog, ensuring reproducible aqueous-phase click chemistry. • Supply reliability: ≥98% purity, stored at 2-8°C, shipped globally for immediate research use.

Molecular Formula C8H12INO2
Molecular Weight 281.09 g/mol
Cat. No. B8138269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-iodoprop-2-yn-1-yl)carbamate
Molecular FormulaC8H12INO2
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC#CI
InChIInChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11)
InChIKeyWZLXZPUXDVVUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate – Procurement & Differentiation Overview


tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate (CAS 1927859-34-4) is a bifunctional synthetic building block belonging to the N-Boc-protected iodoalkyne class. It combines a tert-butoxycarbonyl (Boc)-protected primary amine with an iodoalkyne moiety on a three-carbon propargyl scaffold . With a molecular weight of 281.09 g/mol, a computed LogP of 1.907, and a topological polar surface area (TPSA) of 38.33 Ų, the compound occupies a distinct physicochemical space relative to its closest analogs . Commercially available at ≥98% purity from multiple vendors, it is supplied as a research chemical for further manufacturing use, with storage recommended at 2–8 °C in sealed, dry conditions .

Why Analogs Cannot Replace tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate


Substituting this compound with its closest in-class analogs introduces distinct functional liabilities. The non-iodinated analog (N-Boc-propargylamine, CAS 92136-39-5) lacks the electrophilic iodoalkyne carbon required for inverse Sonogashira coupling and photolytic C–I bond cleavage reactions . The N-butyl analog (IPBC, CAS 55406-53-6) carries a permanently installed butyl group that cannot be removed to liberate a free amine, precluding downstream amine-targeted conjugation or elaboration [1]. The bromo analog (CAS 1160357-42-5) has a stronger C–Br bond (bond dissociation energy approximately 66 kcal/mol versus approximately 53 kcal/mol for C–I), reducing its utility in mild cross-coupling and photolytic release applications [2]. These structural distinctions produce quantifiable differences in reactivity, physicochemical properties, and synthetic versatility that are documented in the evidence guide below.

Differentiation Evidence vs. Closest Analogs


Inverse Sonogashira Coupling via Iodoalkyne Electrophilicity

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate contains a 1-iodoalkyne moiety that serves as an electrophilic alkynyl synthetic equivalent in photoinduced inverse Sonogashira coupling reactions with (hetero)arenes and alkenes, proceeding under transition-metal-free conditions [1]. In contrast, the non-iodinated analog N-Boc-propargylamine bears a terminal alkyne that can only participate as a nucleophile in conventional Sonogashira coupling with aryl/vinyl halides [2]. This mechanistic divergence directly dictates which coupling partner (electrophile vs. nucleophile) the compound can serve and thus which disconnection strategy is available to the synthetic chemist.

Inverse Sonogashira coupling C(sp²)–C(sp) bond formation Iodoalkyne electrophile

C–I Bond Lability Enables Photolytic Cleavage

The carbon–iodine bond in iodopropargyl compounds including IPBC and structurally related IF-1000 undergoes photolytic cleavage to release iodine and generate propargyl radical species, a reactivity mode exploited in photocuring and antimicrobial release applications [1]. The C–I bond dissociation energy (BDE) is approximately 53 kcal/mol, substantially lower than the C–Br BDE of approximately 66 kcal/mol [2]. Consequently, the bromo analog tert-butyl (3-bromoprop-2-yn-1-yl)carbamate (CAS 1160357-42-5) requires higher-energy irradiation or harsher conditions for analogous homolytic cleavage.

Bond dissociation energy Photolytic deiodination Propargyl radical generation

Boc Deprotection vs. Permanent Butyl Group

The Boc protecting group on the target compound can be quantitatively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate 3-iodoprop-2-yn-1-amine as the free base, enabling subsequent N-functionalization (acylation, sulfonylation, reductive amination, urea formation) or use in peptide coupling [1]. In contrast, the N-butyl analog IPBC bears a non-cleavable butyl substituent on the carbamate nitrogen; deprotection is chemically impossible, confining IPBC exclusively to applications where the intact carbamate is the final functional form [2][3]. This distinction is categorical: the target compound is a masked primary amine building block, whereas IPBC is a terminal product.

Boc deprotection Free amine generation Downstream functionalization

Lipophilicity-Driven Solubility Difference

The computed LogP of tert-butyl (3-iodoprop-2-yn-1-yl)carbamate is 1.907, compared to 3.04 for the N-butyl analog IPBC (3-iodoprop-2-yn-1-yl butylcarbamate) [1]. This ΔLogP of approximately 1.13 units corresponds to an approximately 13-fold difference in octanol–water partition coefficient, predicting substantially higher aqueous solubility and lower membrane permeability for the target compound relative to IPBC. Both compounds share identical molecular formula (C₈H₁₂INO₂) and molecular weight (281.09 g/mol), making LogP the dominant differentiating physicochemical parameter for solubility-driven selection.

Lipophilicity LogP Aqueous solubility

Higher Purity Specification vs. Bromo Analog

The target compound is routinely supplied at a minimum purity of ≥98% (HPLC) by multiple commercial vendors, as specified by ChemScene (Cat. No. CS-0521462) and Leyan (Cat. No. 1592126) . By comparison, the closest halogen-substituted analog, tert-butyl (3-bromoprop-2-yn-1-yl)carbamate (CAS 1160357-42-5), is commercially available at a minimum purity of ≥95% from CymitQuimica and other suppliers . This consistent 3-percentage-point purity differential represents higher batch-to-batch reliability and lower levels of unidentified impurities for the iodo compound, which is critical for reproducibility in multi-step synthesis where impurity carry-through can compound yield losses.

Purity specification Quality control Procurement benchmark

Application Scenarios


Inverse Sonogashira Alkynylation for Medicinal Chemistry

The iodoalkyne moiety enables transition-metal-free, photoinduced inverse Sonogashira coupling with electron-rich and electron-poor (hetero)arenes to install the N-Boc-propargylamine unit directly onto aromatic scaffolds [1]. Following coupling, the Boc group can be deprotected with TFA to reveal the free amine for further diversification. This two-step sequence – C(sp²)–C(sp) bond formation followed by N-deprotection – is inaccessible with either the terminal alkyne analog (wrong polarity) or the butyl analog (non-cleavable). Medicinal chemistry teams synthesizing propargylamine-containing kinase inhibitors, CNS agents, or covalent probe libraries directly benefit from this orthogonal reactivity.

Bioactive Conjugate Synthesis via Free Amine

The Boc group of the target compound can be removed under standard acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) to generate 3-iodoprop-2-yn-1-amine, a versatile intermediate that can be acylated, sulfonylated, or coupled to carboxylic acids via amide bond formation [2][3]. This capability is essential for constructing iodoalkyne-bearing peptide conjugates, PROTAC linkers, or functionalized probe molecules. The N-butyl analog IPBC cannot serve this role, as its butyl group is chemically permanent [4].

Photocurable Coatings and Light-Triggered Antimicrobial Release

The relatively weak C–I bond (BDE ~53 kcal/mol) undergoes photolytic homolysis under UV irradiation to release iodine and generate propargyl radicals [5]. This reactivity is exploited in photocurable antimicrobial coatings, where controlled iodine release provides on-demand biocidal activity. The bromo analog, with its stronger C–Br bond (BDE ~66 kcal/mol), requires substantially higher irradiation energy for equivalent cleavage, making the iodo compound the preferred choice for energy-efficient photocuring formulations [5].

Aqueous-Phase Bioconjugation with Higher Solubility

The LogP of 1.907 for the target compound predicts approximately 13-fold higher aqueous solubility compared to IPBC (LogP 3.04) [6]. This solubility advantage is critical for bioconjugation reactions conducted in aqueous buffer systems (e.g., copper-catalyzed azide–alkyne cycloaddition in physiological conditions), where poor solubility of IPBC can lead to precipitation, incomplete conversion, and irreproducible results. Researchers requiring aqueous-phase click chemistry with iodoalkyne-functionalized probes should preferentially select the tert-butyl carbamate compound over the butyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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